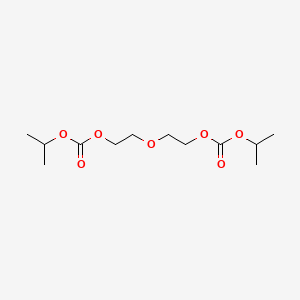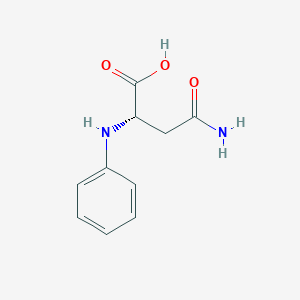![molecular formula C13H14O6 B14723862 [3-(Diacetyloxymethyl)phenyl] acetate CAS No. 6339-75-9](/img/structure/B14723862.png)
[3-(Diacetyloxymethyl)phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Diacetyloxymethyl)phenyl] acetate: is an organic compound that falls under the category of esters It is characterized by the presence of an acetate group attached to a phenyl ring, which is further substituted with diacetyloxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Diacetyloxymethyl)phenyl] acetate typically involves the esterification of 3-(hydroxymethyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(Diacetyloxymethyl)phenyl] acetate can undergo oxidation reactions, leading to the formation of quinones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(Diacetyloxymethyl)phenyl] acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations .
Biology: Its ester functionality allows it to act as a substrate for esterases, providing insights into enzyme kinetics and mechanisms .
Medicine: In medicine, this compound is explored for its potential as a prodrug. The ester linkage can be hydrolyzed in vivo to release the active drug, enhancing its bioavailability and therapeutic efficacy .
Industry: Industrially, the compound is used in the manufacture of polymers and resins. Its incorporation into polymer matrices can improve the mechanical properties and stability of the final products .
Wirkmechanismus
The mechanism of action of [3-(Diacetyloxymethyl)phenyl] acetate involves its hydrolysis by esterases to release acetic acid and the corresponding phenol derivative. This reaction is facilitated by the presence of water and occurs under physiological conditions. The released phenol derivative can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
[3-(Acetyloxymethyl)phenyl] acetate: This compound is similar in structure but has only one acetyloxymethyl group.
[3-(Methoxymethyl)phenyl] acetate: This compound has a methoxymethyl group instead of an acetyloxymethyl group.
Uniqueness: [3-(Diacetyloxymethyl)phenyl] acetate is unique due to the presence of two acetyloxymethyl groups, which enhance its reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its utility in various fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
6339-75-9 |
|---|---|
Molekularformel |
C13H14O6 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
[3-(diacetyloxymethyl)phenyl] acetate |
InChI |
InChI=1S/C13H14O6/c1-8(14)17-12-6-4-5-11(7-12)13(18-9(2)15)19-10(3)16/h4-7,13H,1-3H3 |
InChI-Schlüssel |
BZDJVNWRYNELMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC(=C1)C(OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



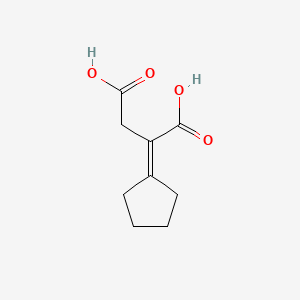
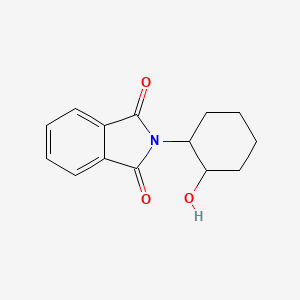
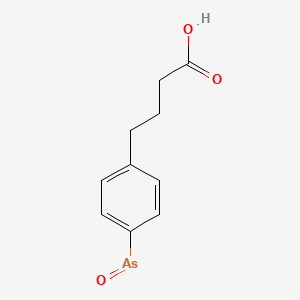
![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)

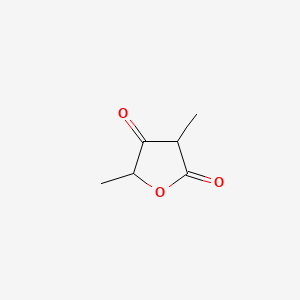
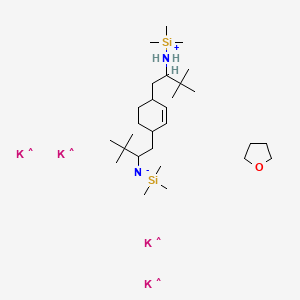

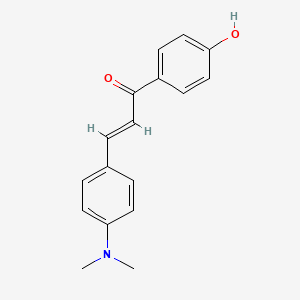
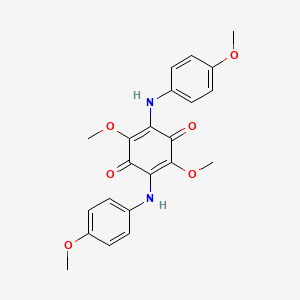
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
